2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
The compound 2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide features a pyrazolo[3,4-d]pyrimidinone core, a heterocyclic scaffold known for its pharmacological relevance. Key structural elements include:
- Pyrazolo[3,4-d]pyrimidinone backbone: A fused bicyclic system with a ketone group at position 4, contributing to hydrogen-bonding interactions.
- 4-Ethoxyphenyl substituent: An electron-donating ethoxy group at the para position of the phenyl ring, which may enhance lipophilicity and metabolic stability.
- N-phenyl acetamide moiety: A phenyl group at position 1 of the pyrazolo-pyrimidinone and an acetamide linker, likely influencing target binding affinity.
This compound is part of a broader class of pyrazolo-pyrimidinone derivatives explored for anti-proliferative and enzyme inhibitory activities, as seen in its structural analogs .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-2-29-17-10-8-15(9-11-17)12-19(27)24-25-14-22-20-18(21(25)28)13-23-26(20)16-6-4-3-5-7-16/h3-11,13-14H,2,12H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASFLVOBULYFIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are kinases and the human A3 adenosine receptor . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation. The human A3 adenosine receptor plays a significant role in mediating cellular responses to adenosine, a signaling molecule with diverse physiological effects.
Mode of Action
The compound, being a pyrazolo[3,4-d]pyrimidine derivative, mimics the adenine ring of ATP, allowing it to bind to the hinge region in kinase active sites. This interaction can be exploited to direct the activity and selectivity of the compound to multiple oncogenic targets through focused chemical modification. As for the human A3 adenosine receptor, the compound acts as an antagonist, blocking the receptor’s action.
Biochemical Pathways
The compound’s interaction with kinases and the human A3 adenosine receptor affects various biochemical pathways. By inhibiting kinases, the compound can disrupt several oncogenic pathways, potentially leading to the inhibition of cancer cell proliferation, resistance to programmed cell death, and other cancer traits. By acting as an antagonist to the human A3 adenosine receptor, the compound can modulate the cellular responses mediated by adenosine.
Result of Action
The compound’s action on its targets can lead to various molecular and cellular effects. By inhibiting kinases and blocking the human A3 adenosine receptor, the compound can potentially disrupt the growth and survival of cancer cells.
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and its implications in cancer therapy. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a pyrazolo[3,4-d]pyrimidine core, with specific substitutions that may influence its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H21N5O3 |
| Molecular Weight | 375.44 g/mol |
| CAS Number | Not available in the provided sources |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from simpler pyrazolo[3,4-d]pyrimidine derivatives. The synthetic pathways often include:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This involves cyclization reactions that create the bicyclic structure.
- Functionalization : Subsequent reactions introduce ethoxy and acetamide groups to enhance biological activity.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of specific kinases involved in cell signaling pathways that regulate proliferation and survival. By binding to the active sites of these kinases, it disrupts their function, leading to:
- Cell Cycle Arrest : Inducing apoptosis and halting cell division.
- Inhibition of Tumor Growth : Particularly effective against cancers with overexpressed epidermal growth factor receptors (EGFR).
In Vitro Studies
Recent studies have assessed the anti-proliferative effects of various pyrazolo[3,4-d]pyrimidine derivatives on cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). For example:
- Compound 12b , structurally similar to our compound of interest, demonstrated significant anti-proliferative activity with an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant variant .
Case Studies
- EGFR Inhibition : In a study examining new derivatives designed as EGFR inhibitors, compounds showed varying degrees of efficacy against cancer cell lines with high EGFR expression. The most potent inhibitors led to increased apoptosis rates and alterations in cell cycle dynamics .
- Antibiofilm Activity : Other derivatives from the same family were tested for their antibiofilm properties against bacterial strains, showcasing additional therapeutic potential beyond oncology .
Comparative Analysis
When compared to other known kinase inhibitors in the pyrazolo[3,4-d]pyrimidine class, our compound exhibits unique substitution patterns that may confer distinct selectivity profiles and enhance its therapeutic index.
| Compound Name | IC50 (µM) against EGFR WT | IC50 (µM) against EGFR T790M | Notable Activity |
|---|---|---|---|
| Compound 12b | 0.016 | 0.236 | High anti-proliferative activity |
| 2-(4-ethoxyphenyl)... | TBD | TBD | Potentially similar efficacy |
Comparison with Similar Compounds
Structural Analogues with Pyrazolo[3,4-d]pyrimidinone Cores
Compound 1 : 2-[1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide (RN: 852450-48-7)
- Structural Differences :
- Substituent at position 1 : 4-Fluorophenyl (electron-withdrawing) vs. phenyl in the target compound.
- Acetamide group : 2-Methoxyphenyl vs. 4-ethoxyphenyl in the target.
- Implications :
Compound 2 : N-Benzyl-2-[1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl]acetamide (ZINC3329589)
- Structural Differences :
- Benzyl group : Replaces the N-phenyl group in the target compound.
- Implications :
Compound 3 : 2-(4-Oxoquinazolin-3(4H)-yl)-N-phenylacetamide Derivatives
- Core Difference: Quinazolinone instead of pyrazolo-pyrimidinone.
- Activity: Demonstrated inhibition of enoyl-acyl carrier protein reductase (InhA) in tuberculosis, suggesting the 4-oxo group is critical for enzyme binding .
Ethoxyphenyl vs. Methoxyphenyl
- 2-Methoxyphenyl (Compound 1):
Fluorophenyl vs. Phenyl
- 4-Fluorophenyl (Compound 1):
- Phenyl (target compound):
Tautomerism and Stability
- Example: N-(4-Ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide exists as a 1:1 tautomeric mixture, which could complicate binding predictability .
- Target Compound: The pyrazolo-pyrimidinone core is less prone to tautomerism compared to thiazolidinone derivatives, offering more stable interactions .
Anti-Proliferative Activity in Indazole Derivatives
- Analogues from and : Fluorophenyl and morpholine-containing derivatives (e.g., 2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide) showed enhanced anti-proliferative activity compared to non-fluorinated analogs . Key Finding: Fluorine and morpholine groups improve solubility and target engagement, suggesting that similar modifications to the target compound could optimize its efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
